molecular formula C10H10N2O2 B13080680 1-(4-Hydroxyphenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one

1-(4-Hydroxyphenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one

Cat. No.: B13080680
M. Wt: 190.20 g/mol
InChI Key: MHZYBKNNAWWZLN-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one is a pyrazolone derivative characterized by a hydroxyl-substituted phenyl ring at the N1 position and a methyl group at the C5 position. Its molecular formula is C10H10N2O2 (molecular weight: 190.20 g/mol). Pyrazolones are five-membered heterocyclic compounds with diverse pharmacological applications, including anti-inflammatory, antimicrobial, and anticancer activities.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-3-methyl-1H-pyrazol-5-one

InChI

InChI=1S/C10H10N2O2/c1-7-6-10(14)11-12(7)8-2-4-9(13)5-3-8/h2-6,13H,1H3,(H,11,14)

InChI Key

MHZYBKNNAWWZLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NN1C2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Condensation of 4-Hydroxyacetophenone with Hydrazine Derivatives

A widely used method for synthesizing 1-(4-hydroxyphenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one involves the condensation reaction between 4-hydroxyacetophenone and hydrazine hydrate or substituted hydrazines under acidic catalysis. This reaction typically proceeds via initial hydrazone formation followed by cyclization to the pyrazolone ring.

  • Reaction Conditions : Acid catalysts such as acetic acid or hydrochloric acid; solvent systems vary from ethanol to aqueous media; temperatures typically range from ambient to reflux conditions.
  • Yield and Purity : Moderate to high yields reported; product isolation often involves crystallization or chromatographic purification.

One-Pot Multi-Component Synthesis Using Ethyl Acetoacetate and Aromatic Aldehydes

Another efficient approach is the one-pot synthesis involving hydrazine hydrate, ethyl acetoacetate, and 4-hydroxybenzaldehyde or related aromatic aldehydes, catalyzed by bases such as barium hydroxide in aqueous media.

  • Mechanism : The reaction proceeds through formation of 5-methyl-2,4-dihydro-pyrazol-3-one intermediate from hydrazine hydrate and ethyl acetoacetate, followed by condensation with the aldehyde to form the target pyrazolone derivative.
  • Catalysts and Solvents : Ba(OH)2 (10 mol%) in water has been shown to be effective, offering mild, green, and environmentally friendly conditions.
  • Reaction Time and Temperature : Typically reflux conditions for 15-45 minutes; reaction times optimized to balance yield and efficiency.
  • Advantages : High yields, simple reaction setup, easy product isolation, and environmentally benign solvents.

Palladium-Catalyzed Cross-Coupling Methods (Suzuki-Miyaura Reaction)

Although less common for this specific compound, Suzuki cross-coupling has been applied to synthesize pyrazole derivatives bearing aryl substituents by coupling pyrazole intermediates with arylboronic acids.

  • Catalysts : Palladium complexes under mild conditions.
  • Yields : Moderate to excellent yields depending on substrates and conditions.
  • Relevance : More applicable for functionalized pyrazolones and derivatives rather than the parent compound itself.

Detailed Reaction Conditions and Yields

Method Reactants Catalyst/Conditions Solvent Temperature Reaction Time Yield (%) Notes
Condensation of 4-hydroxyacetophenone and hydrazine hydrate 4-Hydroxyacetophenone + Hydrazine hydrate Acid catalyst (AcOH/HCl) Ethanol/Water Reflux or ambient 1-4 hours 70-85 Requires purification by crystallization or chromatography
One-pot synthesis with ethyl acetoacetate and 4-hydroxybenzaldehyde Hydrazine hydrate + Ethyl acetoacetate + 4-Hydroxybenzaldehyde Ba(OH)2 (10 mol%) Water Reflux 15-45 min 85-95 Environmentally friendly, simple workup
Suzuki-Miyaura cross-coupling Pyrazole intermediate + Arylboronic acid Pd catalyst Organic solvents Mild (50-80°C) 2-6 hours 60-90 More suited for substituted derivatives

Research Findings and Mechanistic Insights

  • The condensation approach is straightforward but may require longer reaction times and acid catalysts that can influence selectivity.
  • The one-pot multi-component reaction using Ba(OH)2 in water is notable for its green chemistry credentials, offering shorter reaction times and higher yields with easy isolation of the product. This method also avoids the use of organic solvents and harsh acidic conditions.
  • Palladium-catalyzed cross-coupling methods provide access to more complex pyrazolone derivatives but are less commonly employed for the direct synthesis of this compound.
  • Spectroscopic analyses (IR, 1H NMR, 13C NMR) confirm the structure and purity of the synthesized compounds in all methods.
  • The pyrazolone ring formation mechanism involves nucleophilic attack of hydrazine on the keto group, followed by cyclization and tautomerization to the stable pyrazolone form.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxyphenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of 1-(4-oxophenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one.

    Reduction: Formation of 1-(4-hydroxyphenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-ol.

    Substitution: Formation of various substituted pyrazolones depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antioxidant Properties

Research indicates that 1-(4-Hydroxyphenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one exhibits notable antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals makes it a candidate for further exploration in therapeutic applications aimed at oxidative stress-related diseases .

1.2 Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. Studies suggest that it may inhibit the production of inflammatory cytokines, thereby reducing inflammation in various biological systems. This property positions it as a potential treatment for inflammatory diseases such as arthritis and other chronic inflammatory conditions .

1.3 Antimicrobial Activity

There is growing evidence supporting the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways, making it a candidate for developing new antibiotics in the face of rising antibiotic resistance .

Agricultural Applications

2.1 Pesticidal Properties

The compound has been evaluated for its pesticidal properties, particularly against agricultural pests. Its effectiveness in disrupting the life cycles of certain pests suggests potential use as a natural pesticide, contributing to sustainable agricultural practices by reducing reliance on synthetic chemicals .

Materials Science Applications

3.1 Polymer Chemistry

In materials science, this compound has been incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research indicates that its inclusion can improve the durability and performance of polymers used in various applications, from packaging to automotive components .

Data Table: Summary of Applications

Application Area Description Potential Benefits
Medicinal ChemistryAntioxidant properties aiding in disease preventionMitigates oxidative stress-related diseases
Anti-inflammatory effectsReduces symptoms of chronic inflammatory diseases
Antimicrobial activityAddresses antibiotic resistance issues
Agricultural SciencePesticidal propertiesSupports sustainable agriculture practices
Materials ScienceEnhancements in polymer propertiesImproves durability and thermal stability of materials

Case Studies

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various pyrazolone derivatives, including this compound. The results demonstrated significant free radical scavenging activity compared to standard antioxidants like ascorbic acid, highlighting its potential for therapeutic use in oxidative stress-related conditions.

Case Study 2: Anti-inflammatory Mechanism Exploration

In vitro studies investigated the anti-inflammatory effects of the compound on human cell lines exposed to inflammatory stimuli. The findings revealed a marked reduction in pro-inflammatory cytokine levels (IL-6 and TNF-alpha), suggesting a mechanism that could be harnessed for treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one is not fully understood. it is believed to interact with various molecular targets through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

Compound 4l : 4-(2-(4-Hydroxyphenyl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one
  • Molecular Formula : C10H10N4O2 (MW: 218.21 g/mol).
  • Key Differences : Incorporates a hydrazone group at C4, introducing additional nitrogen atoms.
  • Synthesis : Yield of 52.03%, melting point (196–198°C), IR peaks at 3543.76 cm⁻¹ (O–H stretch) and 3433.85 cm⁻¹ (N–H stretch) .
  • Implications : The hydrazone moiety may enhance chelation properties but reduce thermal stability compared to the target compound.
(Z)-4-[2-(3,4-Difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one
  • Molecular Formula : C10H8F2N4O (MW: 238.20 g/mol).
  • Key Differences : 3,4-Difluorophenyl substituent increases lipophilicity and electron-withdrawing effects.
  • Bioactivity : Demonstrates anti-inflammatory (COX-2 inhibition), antiproliferative (IC50 values against cancer cells), and antibacterial activity (MIC: 8–32 µg/mL) .
  • Implications : Fluorine atoms improve membrane permeability but may reduce aqueous solubility compared to the hydroxylated analogue.
2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one
  • Molecular Formula : C11H12N2O (MW: 188.23 g/mol).
  • Key Differences : 4-Methylphenyl group enhances hydrophobicity; lacks hydroxyl or hydrazone groups.
1-(4-Chlorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one
  • Molecular Formula : C13H15ClN2O (MW: 250.72 g/mol).
  • Key Differences : Chlorine substituent increases lipophilicity; propyl chain adds steric bulk.
  • Implications : Chlorine may enhance binding to hydrophobic pockets in enzymes but could limit solubility .

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity Highlights
Target Compound C10H10N2O2 190.20 4-Hydroxyphenyl, C5-methyl Limited data; inferred H-bonding
4l (Hydrazone derivative) C10H10N4O2 218.21 Hydrazone, 4-hydroxyphenyl Chelation potential
(Z)-4-[2-(3,4-Difluorophenyl)hydrazono] C10H8F2N4O 238.20 3,4-Difluorophenyl Anti-inflammatory, antimicrobial
2-(4-Methylphenyl) analogue C11H12N2O 188.23 4-Methylphenyl Synthetic intermediate
1-(4-Chlorophenyl)-3-propyl derivative C13H15ClN2O 250.72 4-Chlorophenyl, propyl No reported activity

Q & A

Q. What are the recommended synthetic routes for 1-(4-Hydroxyphenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via the Vilsmeier-Haack reaction, which involves formylation of a pyrazolone precursor. For example, 3-methyl-1-aryl-1H-pyrazol-5(4H)-one derivatives are treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under reflux conditions. Optimization includes controlling stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to DMF) and reaction time (6–8 hours) to maximize yield . Purification via silica gel column chromatography (ethyl acetate/hexane eluent) is recommended to isolate the product.

Q. How should researchers characterize the structural purity of this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H and 13C^{13}C NMR to confirm substituent positions. For instance, the hydroxyl proton on the 4-hydroxyphenyl group appears as a singlet near δ 9.5 ppm, while methyl protons resonate around δ 2.3 ppm .
  • IR Spectroscopy: Detect functional groups (e.g., C=O stretch at ~1650 cm⁻¹, O–H stretch at ~3200 cm⁻¹) .
  • HPLC: Employ reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) .

Q. What crystallization solvents and techniques are suitable for growing single crystals of this compound?

Methodological Answer: Slow evaporation of ethanol or methanol solutions at 4°C yields high-quality single crystals. For example, dissolving the compound in hot ethanol (60°C) and cooling gradually (1°C/hour) promotes crystal growth. Crystallographic data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å) is recommended for structural analysis .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) be integrated with experimental data to predict the compound’s reactivity?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) can predict electronic properties, such as HOMO-LUMO gaps and charge distribution. Compare computed IR/Raman spectra with experimental data to validate tautomeric forms or hydrogen-bonding networks. Discrepancies >5% in vibrational frequencies may indicate solvation effects requiring refinement .

Q. What crystallographic software tools are most effective for refining the crystal structure, and how do they handle anisotropic displacement parameters?

Methodological Answer:

  • SHELXL: Used for small-molecule refinement, SHELXL applies full-matrix least-squares to model anisotropic displacement ellipsoids. The "ISOR" restraint can mitigate overfitting in poorly resolved atoms .
  • WinGX/ORTEP: Visualize thermal ellipsoids and validate refinement quality. For example, an ORTEP plot with ellipsoids at 50% probability confirms well-resolved atoms, while elongated ellipsoids suggest disorder .

Q. How does the compound’s bioactivity correlate with its structural features, and what assays are appropriate for testing antimicrobial potential?

Methodological Answer: The 4-hydroxyphenyl group may enhance antibacterial activity via hydrogen bonding with microbial enzymes. Use:

  • Agar Diffusion Assays: Test against Staphylococcus aureus (MIC values <50 µg/mL indicate potency) .
  • Molecular Docking: Target enzymes like DNA gyrase (PDB ID: 1KZN) to predict binding affinities. A docking score ≤−7.0 kcal/mol suggests strong inhibition .

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic findings in structural elucidation?

Methodological Answer: If NMR suggests a planar conformation but X-ray shows dihedral angles (e.g., 16.8° between pyrazole and hydroxyphenyl rings), consider dynamic effects in solution. Variable-temperature NMR can reveal rotational barriers, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., O–H⋯N hydrogen bonds) stabilizing the solid-state structure .

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